molecular formula C11H12O3 B1601466 2-(4-Methoxyphenyl)cyclopropane-1-carboxylic acid CAS No. 92016-94-9

2-(4-Methoxyphenyl)cyclopropane-1-carboxylic acid

Cat. No. B1601466
CAS RN: 92016-94-9
M. Wt: 192.21 g/mol
InChI Key: CCTYOCDEILYYEF-UHFFFAOYSA-N
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Patent
US09278915B2

Procedure details

To a 100 mL RB flask fitted with magnetic stirrer was charged with 20 mL of tetrahydrofuran. To the stirred solvent was added ethyl 2-(4-methoxyphenyl)cyclopropanecarboxylate (8 g, 36 mmol). The reaction mixture was cooled to 0° C. and sodium hydroxide (2.1 g, 54 mmol) in water (5 mL) was added drop wise, followed by ethanol (10 mL). The reaction mixture was stirred for 8 h at room temperature. The reaction mixture was concentrated to distill off the solvent; the crude was acidified with 1N hydrochloric acid to make acidic pH and extracted with ethyl acetate (50 mL). The layers were separated; the organic layer was washed with brine solution (20 mL). The organic layer was dried over Na2SO4 and the solvent was removed under reduced pressure. The product was obtained as off white solid (6.5 g, yield: 94.2%). 1H NMR (300 MHz, CDCl3): δ 6.96-6.99 (d, 2H), 6.74-6.77 (d, 2H), 3.71 (s, 3H), 2.46-2.53 (m, 1H), 1.72-1.78 (m, 1H), 1.52-1.58 (m, 1H), 1.27-1.32 (m, 1H).
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
8 g
Type
reactant
Reaction Step Two
Quantity
2.1 g
Type
reactant
Reaction Step Three
Name
Quantity
5 mL
Type
solvent
Reaction Step Three
Quantity
10 mL
Type
reactant
Reaction Step Four
Name
Yield
94.2%

Identifiers

REACTION_CXSMILES
O1CCCC1.[CH3:6][O:7][C:8]1[CH:13]=[CH:12][C:11]([CH:14]2[CH2:16][CH:15]2[C:17]([O:19]CC)=[O:18])=[CH:10][CH:9]=1.[OH-].[Na+].CCO>O>[CH3:6][O:7][C:8]1[CH:9]=[CH:10][C:11]([CH:14]2[CH2:16][CH:15]2[C:17]([OH:19])=[O:18])=[CH:12][CH:13]=1 |f:2.3|

Inputs

Step One
Name
Quantity
20 mL
Type
reactant
Smiles
O1CCCC1
Step Two
Name
Quantity
8 g
Type
reactant
Smiles
COC1=CC=C(C=C1)C1C(C1)C(=O)OCC
Step Three
Name
Quantity
2.1 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
5 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
10 mL
Type
reactant
Smiles
CCO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 8 h at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a 100 mL RB flask fitted with magnetic stirrer
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated
DISTILLATION
Type
DISTILLATION
Details
to distill off the solvent
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (50 mL)
CUSTOM
Type
CUSTOM
Details
The layers were separated
WASH
Type
WASH
Details
the organic layer was washed with brine solution (20 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
the solvent was removed under reduced pressure

Outcomes

Product
Details
Reaction Time
8 h
Name
Type
product
Smiles
COC1=CC=C(C=C1)C1C(C1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 6.5 g
YIELD: PERCENTYIELD 94.2%
YIELD: CALCULATEDPERCENTYIELD 93.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US09278915B2

Procedure details

To a 100 mL RB flask fitted with magnetic stirrer was charged with 20 mL of tetrahydrofuran. To the stirred solvent was added ethyl 2-(4-methoxyphenyl)cyclopropanecarboxylate (8 g, 36 mmol). The reaction mixture was cooled to 0° C. and sodium hydroxide (2.1 g, 54 mmol) in water (5 mL) was added drop wise, followed by ethanol (10 mL). The reaction mixture was stirred for 8 h at room temperature. The reaction mixture was concentrated to distill off the solvent; the crude was acidified with 1N hydrochloric acid to make acidic pH and extracted with ethyl acetate (50 mL). The layers were separated; the organic layer was washed with brine solution (20 mL). The organic layer was dried over Na2SO4 and the solvent was removed under reduced pressure. The product was obtained as off white solid (6.5 g, yield: 94.2%). 1H NMR (300 MHz, CDCl3): δ 6.96-6.99 (d, 2H), 6.74-6.77 (d, 2H), 3.71 (s, 3H), 2.46-2.53 (m, 1H), 1.72-1.78 (m, 1H), 1.52-1.58 (m, 1H), 1.27-1.32 (m, 1H).
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
8 g
Type
reactant
Reaction Step Two
Quantity
2.1 g
Type
reactant
Reaction Step Three
Name
Quantity
5 mL
Type
solvent
Reaction Step Three
Quantity
10 mL
Type
reactant
Reaction Step Four
Name
Yield
94.2%

Identifiers

REACTION_CXSMILES
O1CCCC1.[CH3:6][O:7][C:8]1[CH:13]=[CH:12][C:11]([CH:14]2[CH2:16][CH:15]2[C:17]([O:19]CC)=[O:18])=[CH:10][CH:9]=1.[OH-].[Na+].CCO>O>[CH3:6][O:7][C:8]1[CH:9]=[CH:10][C:11]([CH:14]2[CH2:16][CH:15]2[C:17]([OH:19])=[O:18])=[CH:12][CH:13]=1 |f:2.3|

Inputs

Step One
Name
Quantity
20 mL
Type
reactant
Smiles
O1CCCC1
Step Two
Name
Quantity
8 g
Type
reactant
Smiles
COC1=CC=C(C=C1)C1C(C1)C(=O)OCC
Step Three
Name
Quantity
2.1 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
5 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
10 mL
Type
reactant
Smiles
CCO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 8 h at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a 100 mL RB flask fitted with magnetic stirrer
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated
DISTILLATION
Type
DISTILLATION
Details
to distill off the solvent
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (50 mL)
CUSTOM
Type
CUSTOM
Details
The layers were separated
WASH
Type
WASH
Details
the organic layer was washed with brine solution (20 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
the solvent was removed under reduced pressure

Outcomes

Product
Details
Reaction Time
8 h
Name
Type
product
Smiles
COC1=CC=C(C=C1)C1C(C1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 6.5 g
YIELD: PERCENTYIELD 94.2%
YIELD: CALCULATEDPERCENTYIELD 93.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.